3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea
Description
Properties
IUPAC Name |
ethyl (1E)-N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)ethanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-20-12(8-18-10-14-9-15-18)17-13(19)16-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHXMUXNSFBMHL-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC(=O)NC1=CC=CC=C1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/C(=O)NC1=CC=CC=C1)/CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N’-phenylurea, is a derivative of 1,2,4-triazole. It has been reported that 1,2,4-triazole derivatives exhibit promising anticancer activities. The primary targets of these compounds are often cancer cells, including MCF-7, Hela, and A549. They interact with these cells, leading to cytotoxic effects.
Mode of Action
The compound interacts with its targets (cancer cells) by binding to the aromatase enzyme, a possible target. The binding of the compound to the enzyme inhibits its function, leading to a decrease in the proliferation of cancer cells. This interaction results in the compound’s cytotoxic activity.
Biochemical Pathways
The compound affects the biochemical pathways related to the proliferation of cancer cells. By inhibiting the aromatase enzyme, the compound disrupts the synthesis of estrogen, a hormone that promotes the growth of certain types of cancer cells. This disruption leads to a decrease in the proliferation of these cells.
Pharmacokinetics
It is noted that 1,2,4-triazole derivatives, which include this compound, can form hydrogen bonds with different targets, leading to the improvement of their pharmacokinetics.
Result of Action
The compound exhibits cytotoxic activity against cancer cells. Specifically, it has been reported to show promising cytotoxic activity against the Hela cell line. The compound’s interaction with the aromatase enzyme leads to a decrease in the proliferation of these cells.
Action Environment
The action of the compound can be influenced by various environmental factors. It is worth noting that the compound’s synthesis involves a reaction in the presence of dibromisocyanuric acid, suggesting that its synthesis and, potentially, its action may be influenced by the presence of certain chemicals.
Biological Activity
The compound 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea , also known as N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea , has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molar mass of approximately 273.29 g/mol. The structure includes a triazole ring, which is known for enhancing biological activity through various mechanisms such as hydrogen bonding and enzyme modulation.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N5O2 |
| Molar Mass | 273.29 g/mol |
| IUPAC Name | N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea |
| CAS Number | 338418-53-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazole moiety facilitates interactions with enzymes or receptors, potentially modulating their activity. Some studies suggest that compounds with triazole rings can act as agonists for specific receptors, influencing pathways related to cancer and inflammation .
Anticancer Activity
Research indicates that derivatives of triazole-containing compounds exhibit significant anticancer properties. For instance, a study demonstrated that analogs of triazole showed inhibitory activity against hepatocellular carcinoma cell lines (Huh7) with a high selectivity index (SI). The cytotoxicity was evaluated using the MTT assay across various cancer cell lines including HepG2 and A549 .
Table: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Analog | HepG2 | 5.02 |
| Triazole Analog | A549 | 9.81 |
| Sorafenib | HepG2 | 5.97 |
| Doxorubicin | HepG2 | 0.59 |
These findings highlight the potential for developing new anticancer agents based on the triazole structure.
Antioxidant Activity
In addition to anticancer properties, the compound has been investigated for its antioxidant capabilities. A study employing the hydrogen peroxide free-radical inhibition method found that similar compounds displayed moderate to significant antioxidant effects compared to standard antioxidants like ascorbic acid .
Synthesis and Evaluation
One notable study synthesized a series of triazole-cored analogs tethering aryl urea and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications could enhance both potency and selectivity against cancer cells while maintaining a favorable safety profile .
Structure–Activity Relationships (SAR)
The structure–activity relationship studies suggest that substituents on the phenyl ring significantly influence the anti-HepG2 activity. Compounds capable of forming hydrogen bonds with conserved regions in kinases exhibited enhanced biological activity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,2,4-triazole group differentiates it from 1,2,3-triazole derivatives (e.g., 10d ), which may alter binding kinetics due to nitrogen positioning.
Physicochemical Properties
- Melting Point : Triazole derivatives like 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (mp 148.5–149.5°C ) suggest that the target compound’s melting point may fall within a similar range due to polar functional groups.
- Solubility : Urea and triazole groups typically confer moderate water solubility, but the ethoxyethylidene moiety may enhance lipophilicity, improving membrane permeability .
Preparation Methods
Classical Phosgene and Triphosgene-Based Synthesis
The foundational approach for synthesizing urea derivatives employs phosgene (COCl₂) or its safer solid analog, triphosgene (bis(trichloromethyl) carbonate). These reagents facilitate the generation of isocyanate intermediates, which react with amines to form ureas. For 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea, the synthesis proceeds via a two-step mechanism:
Isocyanate Formation :
Phenylurea precursors react with phosgene under basic conditions to form an isocyanate intermediate. For example, 1-phenylurea reacts with phosgene in the presence of triethylamine, yielding 1-phenylisocyanate.Nucleophilic Attack by 1H-1,2,4-Triazole :
The isocyanate intermediate reacts with 1H-1,2,4-triazole in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. The ethoxyethylidene moiety is introduced via a subsequent condensation reaction with ethyl vinyl ether, requiring catalytic acid (e.g., p-toluenesulfonic acid).
Optimization Insights :
- Triphosgene reduces toxicity risks but requires stringent moisture control.
- Yields for analogous triazole ureas range from 65% to 78% under optimized stoichiometry.
Bis(trichloromethyl)carbonate (BTC)-Mediated Coupling
Bis(trichloromethyl)carbonate (BTC) serves as a phosgene substitute, enabling safer handling while maintaining high reactivity. This method is particularly effective for unsymmetrical ureas:
Intermediate Generation :
BTC reacts with 1-phenylurea in a 1:3 molar ratio, forming a mixed carbonate intermediate.Amine Coupling :
The intermediate reacts with 1H-1,2,4-triazole-derivatized ethanolamine in tetrahydrofuran (THF) at reflux (66°C). The ethoxyethylidene group is installed via a Wittig-like reaction using ethyl triphenylphosphonium bromide.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 12–16 hours |
| Purity | >95% (HPLC) |
Carbamoylimidazolium Salt Intermediates
Carbamoylimidazolium salts, synthesized from carbonyldiimidazole (CDI) and secondary amines, offer a versatile route to tetrasubstituted ureas:
Salt Formation :
CDI reacts with 1-phenylurea to form an imidazolium salt. Methylation using iodomethane produces a stable carbamoylimidazolium intermediate.Nucleophilic Displacement :
The salt reacts with 1H-1,2,4-triazole-ethanolamine in dimethylformamide (DMF) at 80°C, followed by ethoxyethylidene incorporation via acetalization.
Advantages :
- Avoids gaseous reagents.
- Compatible with moisture-sensitive substrates.
Aqueous-Phase Synthesis Using Carbonyl Diimidazole
Environmentally benign protocols utilize carbonyl diimidazole (CDI) in water:
Carbamoyl Imidazolide Formation :
1-Phenylurea reacts with CDI in aqueous NaOH, forming an N-substituted carbonylimidazolide.In Situ Coupling :
The intermediate reacts with 1H-1,2,4-triazole-ethanolamine at 50°C. Ethoxyethylidene installation occurs via acid-catalyzed dehydration.
Performance Metrics :
- Yield: 68–74%
- Solvent: Water (no organic solvents required)
Comparative Analysis and Optimization Strategies
A comparative evaluation of methods reveals critical trade-offs:
| Method | Yield (%) | Toxicity | Scalability |
|---|---|---|---|
| Phosgene/Triphosgene | 65–78 | High | Moderate |
| BTC | 70–72 | Moderate | High |
| Imidazolium Salts | 75–80 | Low | High |
| Aqueous CDI | 68–74 | Low | Limited |
Optimization Recommendations :
Q & A
Basic: What are the recommended synthetic routes for 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea?
The synthesis typically involves multi-step reactions leveraging urea and triazole chemistry. A common approach includes:
- Step 1: Formation of the triazole-ethylidene backbone via condensation of an ethoxy-substituted aldehyde with 1H-1,2,4-triazole derivatives under basic conditions.
- Step 2: Reaction with phenyl isocyanate to introduce the urea moiety.
- Key Conditions: Temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., triethylamine for deprotonation).
- Yield Optimization: Purification via column chromatography or recrystallization improves purity (>95%) .
Basic: What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry of the triazole ring and ethylidene geometry. Distinct peaks for ethoxy (–OCH2CH3) and urea (–NH–CO–NH–) groups are expected .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using reverse-phase C18 columns with UV detection (λ = 220–260 nm) .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Basic: How is the compound screened for biological activity?
Initial screening involves:
- In Vitro Assays:
- In Vivo Models: Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) .
Advanced: How can computational methods predict its bioactivity and binding modes?
- Molecular Docking: Tools like AutoDock Vina simulate interactions with targets (e.g., fungal CYP51 or human kinases). Triazole and urea moieties often show hydrogen bonding with active-site residues .
- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., ethoxy vs. methoxy) with potency. Electron-withdrawing groups on the phenyl ring enhance antifungal activity .
- MD Simulations: Molecular dynamics (e.g., GROMACS) assess binding stability over 100-ns trajectories .
Advanced: What strategies resolve contradictions in biological activity data?
Discrepancies (e.g., variable MIC values across studies) may arise from:
- Strain Variability: Use standardized strains (e.g., ATCC references) and replicate assays (n ≥ 3) .
- Solubility Issues: Optimize DMSO concentrations (<1% v/v) to avoid false negatives .
- Metabolic Interference: Co-administer cytochrome inhibitors (e.g., ketoconazole) to isolate target effects .
Advanced: How to optimize reaction conditions for scale-up synthesis?
- Solvent Screening: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Catalyst Tuning: Transition from homogeneous (e.g., Et3N) to heterogeneous catalysts (e.g., immobilized lipases) for recyclability .
- Flow Chemistry: Continuous flow systems enhance heat/mass transfer, reducing side products (e.g., <5% impurities) .
Advanced: What structural modifications enhance its pharmacokinetic profile?
- Lipophilicity Adjustments: Introduce halogen substituents (e.g., –F or –Cl) on the phenyl ring to improve membrane permeability (logP < 3) .
- Prodrug Design: Ethoxy groups can be replaced with ester prodrugs (e.g., acetyloxy) for sustained release .
- Metabolic Stability: Deuteration at labile C–H bonds (e.g., ethylidene bridge) reduces CYP-mediated degradation .
Advanced: How to validate target engagement in complex biological systems?
- Pull-Down Assays: Biotinylated analogs capture binding proteins from cell lysates, identified via LC-MS/MS .
- Cellular Thermal Shift Assay (CETSA): Measures target protein stabilization upon compound binding .
- CRISPR-Cas9 Knockout: Gene-edited cell lines confirm on-target effects (e.g., reduced viability in kinase-deficient models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
